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molecular formula C12H15NOS B8416364 Spiro[benzo[c]thiophene-1(3H),4'-piperidine]-2-oxide

Spiro[benzo[c]thiophene-1(3H),4'-piperidine]-2-oxide

Cat. No. B8416364
M. Wt: 221.32 g/mol
InChI Key: QHQVQVARAGAWCR-UHFFFAOYSA-N
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Patent
US06362179B1

Procedure details

In 420 ml of 2-propanol, 42.0 g (0.13 mole) of the 1′-tert-butoxycarbonyl-spiro[benzo[c]thiophene-1(3H),4′-piperidin]-2-oxide obtained in Referential Example 1(b) were dissolved, followed by addition of 150 ml of a 4N solution of hydrogen chloride in dioxan under ice-cooling, and the mixture was stirred for 4 hours. To the reaction mixture, 200 ml of diethyl ether were added. After, the mixture was allowed to stand for 1 hour under ice-cooling, to afford crystals. The crystals were collected by filtration. The resulting crystals were dissolved in 200 ml of a 5% aqueous solution of sodium hydroxide. The solution was extracted with methylene chloride. The organic layer was dried over anhydrous sodium sulfate and the solvent was distilled off under reduced pressure, whereby 21.7 g of the title compound was obtained as a white amorphous product.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
1′-tert-butoxycarbonyl-spiro[benzo[c]thiophene-1(3H),4′-piperidin]-2-oxide
Quantity
42 g
Type
reactant
Reaction Step Three
Quantity
420 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11]2([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=3[CH2:15][S:14]2=[O:22])[CH2:10][CH2:9]1)=O)(C)(C)C.Cl.C(OCC)C>CC(O)C.O1CCOCC1>[NH:8]1[CH2:13][CH2:12][C:11]2([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=3[CH2:15][S:14]2=[O:22])[CH2:10][CH2:9]1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
1′-tert-butoxycarbonyl-spiro[benzo[c]thiophene-1(3H),4′-piperidin]-2-oxide
Quantity
42 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CC1)S(CC1=C2C=CC=C1)=O
Name
Quantity
420 mL
Type
solvent
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
were dissolved
TEMPERATURE
Type
TEMPERATURE
Details
cooling
WAIT
Type
WAIT
Details
to stand for 1 hour under ice-
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
to afford crystals
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crystals were dissolved in 200 ml of a 5% aqueous solution of sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1CCC2(CC1)S(CC1=C2C=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.7 g
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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